Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the morpholine and sulfonyl groups under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Methyl 6-chloro-3-[(3-ethylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate
- Methyl 6-chloro-3-[(3-methylpiperidin-4-yl)sulfonyl]pyridine-2-carboxylate
Uniqueness
Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 6-chloro-3-(3-methylmorpholin-4-yl)sulfonylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-8-7-20-6-5-15(8)21(17,18)9-3-4-10(13)14-11(9)12(16)19-2/h3-4,8H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEGHGMYRVFOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1S(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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